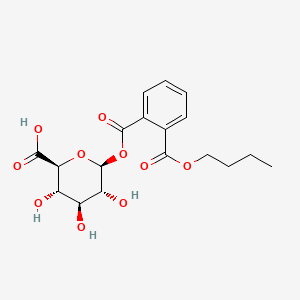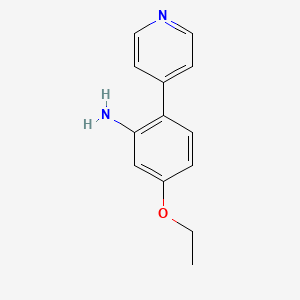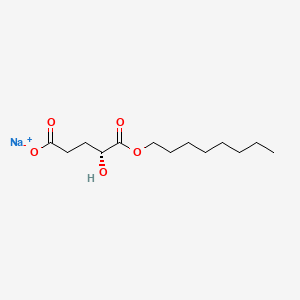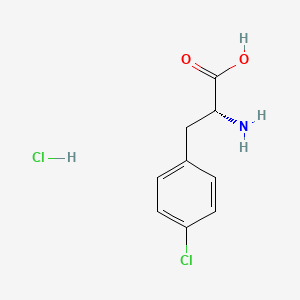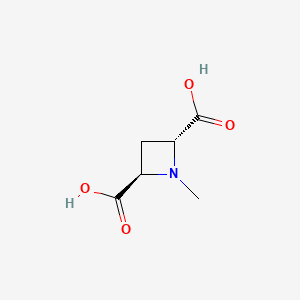
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology It is known for its unique structural features, which include a four-membered azetidine ring substituted with a methyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-methylazetidine-2,4-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-aminobutyric acid.
Cyclization: The key step involves the cyclization of the amino acid to form the azetidine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid groups at the 2 and 4 positions. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions at the methyl group or the azetidine ring using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and metabolic diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving azetidine derivatives.
Industrial Applications: The compound is employed in the development of novel materials, including polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2R,4R)-1-methylazetidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or transporters, depending on its structural modifications and the biological context. The azetidine ring and carboxylic acid groups play crucial roles in binding to target proteins and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-methylpiperidine-2-carboxylic acid: Similar in structure but with a six-membered ring.
(2R,4R)-4-methylpyrrolidine-2-carboxylic acid: Similar but with a five-membered ring.
(2R,4R)-4-methylazetidine-2-carboxylic acid: Lacks one carboxylic acid group.
Uniqueness
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. The presence of two carboxylic acid groups enhances its versatility in chemical reactions and its potential for forming hydrogen bonds, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
151214-54-9 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.141 |
IUPAC Name |
(2R,4R)-1-methylazetidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-7-3(5(8)9)2-4(7)6(10)11/h3-4H,2H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
InChI Key |
VJBYUWHQQZDFID-QWWZWVQMSA-N |
SMILES |
CN1C(CC1C(=O)O)C(=O)O |
Synonyms |
2,4-Azetidinedicarboxylicacid,1-methyl-,(2R-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


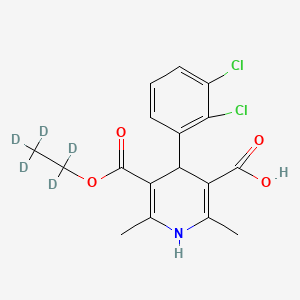
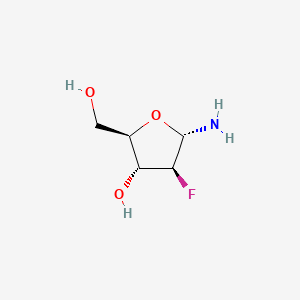

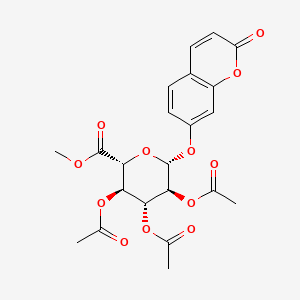
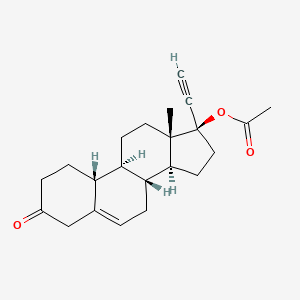
![1-Butanol,2-[(2-pyridinylthio)methyl]-(9CI)](/img/new.no-structure.jpg)

![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)
